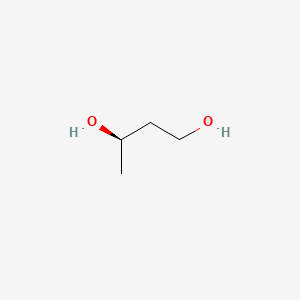

(R)-butane-1,3-diol

Vue d'ensemble

Description

®-Butane-1,3-diol is a chiral diol with the molecular formula C4H10O2. It is an enantiomer of butane-1,3-diol, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is of interest due to its applications in various fields, including pharmaceuticals, cosmetics, and as a potential biofuel.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ®-Butane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of ®-3-hydroxybutanal using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, ®-butane-1,3-diol can be produced via the hydrogenation of ®-3-hydroxybutanal in the presence of a catalyst such as palladium on carbon. This method is preferred due to its efficiency and scalability.

Types of Reactions:

Oxidation: ®-Butane-1,3-diol can undergo oxidation to form ®-3-hydroxybutanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced further to yield butane. This reaction typically requires strong reducing agents like lithium aluminum hydride.

Substitution: ®-Butane-1,3-diol can participate in substitution reactions where one of the hydroxyl groups is replaced by another functional group, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

Oxidation: ®-3-Hydroxybutanoic acid.

Reduction: Butane.

Substitution: ®-1-Chlorobutane-3-ol.

Applications De Recherche Scientifique

Pharmaceutical Applications

(R)-Butane-1,3-diol has been studied for its potential therapeutic effects, particularly in metabolic regulation and as a precursor for ketone bodies.

- Ketogenesis Induction : The compound is known to stimulate the production of β-hydroxybutyrate (βHB), a key ketone body that plays a role in energy metabolism. Research indicates that administering this compound can lead to significant reductions in body mass and fat accumulation in animal models, suggesting its potential use in weight management and diabetes treatment .

- Sedative and Hypoglycemic Effects : The (R) enantiomer exhibits pharmacological properties similar to ethanol, including sedative effects. It has been shown to lower blood glucose levels and may serve as an adjunct therapy for managing diabetes .

Cosmetic Industry

In the cosmetic sector, this compound serves primarily as a humectant , helping to retain moisture in products such as lotions and hair sprays.

- Moisturizing Agent : Its ability to attract and hold water makes it a valuable ingredient in skincare formulations, enhancing the hydration properties of creams and serums .

Material Science

This compound is utilized as a co-monomer in the production of various polymers.

- Polyurethane and Polyester Resins : It acts as a building block for synthesizing polyurethane and polyester resins, which are essential in manufacturing coatings, adhesives, and elastomers. The incorporation of this diol can improve the mechanical properties of the resulting materials .

- Plasticizers : The compound is also used to create plasticizers that enhance the flexibility and durability of plastics .

Food Industry

In food applications, this compound is recognized for its flavoring properties.

- Flavor Enhancer : It has been detected in various food items such as bell peppers and is classified as Generally Recognized As Safe (GRAS) by the FDA for use as a flavoring agent .

Research Applications

The compound is frequently employed in laboratory settings for various synthetic processes.

- Solvent Properties : Due to its polar nature, this compound is used as a solvent in organic synthesis. It facilitates reactions involving carboxylic acids and other organic compounds .

Case Study 1: Metabolic Effects in Rodent Models

A study investigated the metabolic effects of this compound on Dahl rats. Results indicated that treatment with 20% this compound led to significant reductions in body mass over 28 days while also decreasing liver fat accumulation. These findings support its potential use as a metabolic regulator in obesity management .

Case Study 2: Moisturizing Efficacy in Skincare Products

In a comparative study on moisturizers containing different humectants, products formulated with this compound demonstrated superior moisture retention compared to those using glycerin or propylene glycol. This highlights its effectiveness as a humectant in cosmetic formulations .

Mécanisme D'action

The mechanism of action of ®-butane-1,3-diol varies depending on its application. In biofuel applications, it undergoes combustion to release energy. In pharmaceutical applications, its chiral nature allows it to interact specifically with biological targets, enhancing the efficacy and reducing the side effects of drugs.

Molecular Targets and Pathways: In medicinal chemistry, ®-butane-1,3-diol may interact with enzymes and receptors that are stereospecific, meaning they only bind to molecules with a specific three-dimensional arrangement. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

(S)-Butane-1,3-diol: The enantiomer of ®-butane-1,3-diol, with similar chemical properties but different biological activities.

Butane-1,4-diol: A structural isomer with different physical and chemical properties.

Propane-1,3-diol: A related diol with a shorter carbon chain.

Uniqueness: ®-Butane-1,3-diol’s uniqueness lies in its chiral nature, which allows it to be used in applications requiring specific stereochemistry. Its ability to participate in various chemical reactions and its utility in multiple industries make it a versatile compound.

Activité Biologique

(R)-butane-1,3-diol, commonly referred to as (R)-1,3-butanediol (1,3-BDO), is a chiral compound with significant biological activity and potential applications in various fields, including pharmaceuticals and biotechnology. This article provides a comprehensive overview of the biological activity of (R)-1,3-BDO, including its metabolic pathways, physiological effects, and potential therapeutic applications.

(R)-1,3-butanediol is a colorless liquid with the chemical formula CHO. It can be synthesized through various methods, including fermentation using microorganisms such as Clostridium saccharoperbutylacetonicum and Escherichia coli, which have been engineered to produce high yields of the compound from renewable resources. The enzymatic production of (R)-1,3-BDO has shown superior enantiomeric purity compared to traditional chemical synthesis methods .

Metabolic Pathways

(R)-1,3-BDO is metabolized in the body to produce β-hydroxybutyrate (βHB) and acetoacetate, both of which are important ketone bodies involved in energy metabolism. Studies have demonstrated that administration of 1,3-BDO can lead to increased levels of βHB in the bloodstream, mimicking the metabolic effects observed during fasting .

Physiological Effects

Research indicates that (R)-1,3-BDO has several physiological effects:

- Weight Management : In animal studies, administration of 20% 1,3-BDO resulted in significant weight loss over 28 days. This effect was attributed to reduced food intake and alterations in metabolic rates .

- Lipid Metabolism : Studies have shown that dietary inclusion of 1,3-BDO can decrease hepatic fatty acid synthesis and lower plasma triglycerides and cholesterol levels. This suggests a potential role for (R)-1,3-BDO in managing lipid profiles .

- Hydration Status : High doses of 1,3-BDO were associated with reduced fluid intake and urine output in rats, indicating a dehydrating effect at elevated concentrations .

Toxicological Profile

The safety profile of (R)-1,3-BDO has been assessed through various studies. Long-term feeding studies in rats indicated no significant toxic effects at dietary levels up to 10%. However, some signs of chronic inflammation were noted in certain cases . The compound appears to be well-tolerated within specified limits.

Case Studies and Research Findings

Case Study 1: Weight Loss and Metabolic Effects

A study conducted on Dahl rats demonstrated that administration of 20% 1,3-BDO led to decreased blood glucose levels and circulating triglycerides. The researchers concluded that (R)-1,3-BDO acts as a caloric restriction mimetic by altering metabolic pathways related to energy expenditure and fat storage .

Case Study 2: Hepatic Effects

Another investigation focused on the hepatic effects of 1,3-BDO revealed that it significantly increased β-hydroxybutyrate levels while decreasing glucose levels. These findings suggest that (R)-1,3-BDO may have therapeutic potential for conditions such as diabetes by improving insulin sensitivity and lipid metabolism .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3R)-butane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPZLCDOIYMWBV-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016432 | |

| Record name | (3R)-butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6290-03-5 | |

| Record name | (-)-1,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanediol, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butanediol, (3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3R)-butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-butane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.